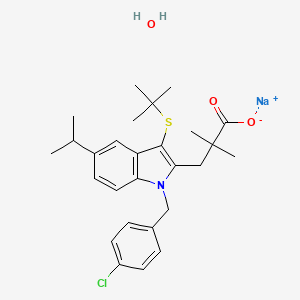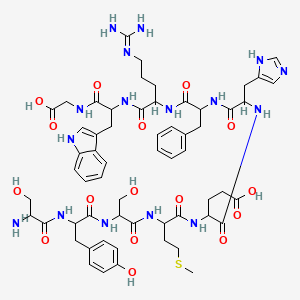
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Éthyl(4-(4-nitrostyryl)phényl)amino)éthanol est un composé organique de formule moléculaire C18H20N2O3 et d'une masse molaire de 312,36 g/mol . Ce composé est caractérisé par la présence d'un groupe nitrostyryle lié à un fragment éthylphénylaminoéthanol. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Éthyl(4-(4-nitrostyryl)phényl)amino)éthanol implique généralement la réaction du 4-nitrobenzaldéhyde avec l'éthyl 4-aminophénylacétate en conditions basiques pour former le dérivé nitrostyryle correspondant. Cet intermédiaire est ensuite réduit à l'aide d'un agent réducteur approprié, tel que le borohydrure de sodium, pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit. Les méthodes industrielles courantes comprennent la synthèse en écoulement continu et le traitement en batch, où les paramètres de réaction tels que la température, la pression et le temps de réaction sont soigneusement contrôlés .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Éthyl(4-(4-nitrostyryl)phényl)amino)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former des dérivés nitroso ou d'autres dérivés d'oxydation plus élevés.
Réduction : Le groupe nitro peut être réduit en un groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont utilisés.
Principaux produits formés
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de dérivés amino.
Substitution : Formation de composés aromatiques substitués.
Applications de la recherche scientifique
Le 2-(Éthyl(4-(4-nitrostyryl)phényl)amino)éthanol est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de chromophores et de colorants.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme agent pharmacologique.
Industrie : Utilisé dans la production de polymères photoréfractifs et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 2-(Éthyl(4-(4-nitrostyryl)phényl)amino)éthanol implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe nitrostyryle est connu pour participer à des réactions de transfert d'électrons, ce qui peut conduire à la génération d'espèces réactives de l'oxygène (ROS). Ces ROS peuvent induire un stress oxydant dans les cellules, conduisant à divers effets biologiques. De plus, le composé peut interagir avec les protéines et les enzymes cellulaires, modulant leur activité et leur fonction .
Applications De Recherche Scientifique
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is employed in various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of chromophores and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of photorefractive polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitrostyryl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Éthyl(4-(4-nitrophényl)azo)phényl)amino)éthanol
- 2-(Éthyl(4-(4-nitrophényl)diazényl)phényl)amino)éthanol
Unicité
Le 2-(Éthyl(4-(4-nitrostyryl)phényl)amino)éthanol est unique en raison de la présence du groupe nitrostyryle, qui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend précieux dans la synthèse de matériaux spécialisés et dans les applications de recherche où une réactivité spécifique est requise .
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[N-ethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3/b4-3+ |
Clé InChI |
OAFMCWZFMIQFBI-ONEGZZNKSA-N |
SMILES isomérique |
CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)




![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)




![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)
